7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
Description
7-(5-BROMO-2-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a phenyl group, and a carboxylic acid functional group
Properties
Molecular Formula |
C21H16BrNO4S |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
7-(5-bromo-2-methoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16BrNO4S/c1-27-15-8-7-12(22)9-13(15)14-10-16(24)23-18-17(11-5-3-2-4-6-11)20(21(25)26)28-19(14)18/h2-9,14H,10H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
XIZHJSNDKYKGCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMO-2-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Formation of the thienopyridine core through cyclization reactions.
Functional Group Interconversion: Introduction of the carboxylic acid group through oxidation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(5-BROMO-2-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of bromine with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
7-(5-BROMO-2-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(5-BROMO-2-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the carboxylic acid functional group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-(5-BROMO-2-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID: shares structural similarities with other thienopyridine derivatives, such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
